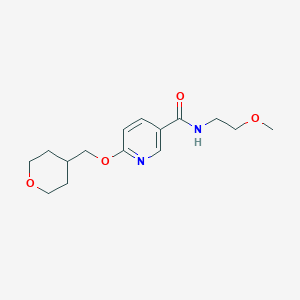

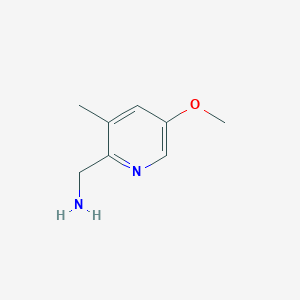

![molecular formula C15H11FN2O3S2 B2512908 N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 922920-45-4](/img/structure/B2512908.png)

N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide” is a compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of such compounds often starts from simple commercially available building blocks . For example, substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole can be used as starting materials . The structure configuration of newly synthesized compounds can be determined by elemental analysis and various spectroscopic techniques such as IR, HNMR, and GCMS .

Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .

Applications De Recherche Scientifique

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide derivatives have been identified as potent inhibitors of PI3Kα and mTOR, pivotal enzymes in cell growth and proliferation pathways. Research by Stec et al. (2011) demonstrated the metabolic stability of these compounds, making them significant for cancer therapy.

Antimalarial Activity

Derivatives of N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide have been investigated for their antimalarial properties. A study by Fahim & Ismael (2021) explored their effectiveness against malaria, showcasing the versatility of these compounds beyond their anticancer potential.

Anticancer Activity

Certain derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, as detailed by Ghorab et al. (2015). These findings underline the potential of benzothiazolyl sulfonamides in oncology.

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of these compounds have been explored, with applications in the development of novel fluorinated compounds. For instance, He et al. (2015) demonstrated their use in fluoroalkylative aryl migration processes, contributing to the field of synthetic chemistry.

Enzyme Inhibition Studies

Research into the enzyme inhibitory properties of these compounds, particularly against α-glucosidase and acetylcholinesterase, has been reported. This work, as shown by Abbasi et al. (2019), highlights their potential in managing diseases like diabetes and Alzheimer's.

Mécanisme D'action

While the exact mechanism of action for “N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide” is not specified in the available literature, thiazole derivatives have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3S2/c16-10-1-4-12(5-2-10)23(20,21)8-15(19)18-11-3-6-13-14(7-11)22-9-17-13/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYHEQPGWJCZEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2512826.png)

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine](/img/structure/B2512829.png)

![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2512830.png)

![(4S,7S)-4-[2-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]-7-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-9-methylsulfanyl-5,6-dioxononanoic acid](/img/structure/B2512833.png)

![6-(4-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512835.png)

![7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2512838.png)

![2-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2512840.png)

![N-[[1-[[2-(Aminomethyl)spiro[2.3]hexan-2-yl]methyl]triazol-4-yl]methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2512847.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2512848.png)